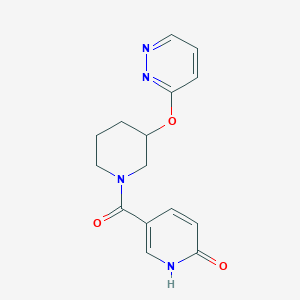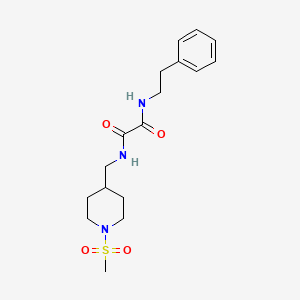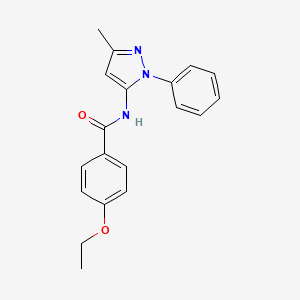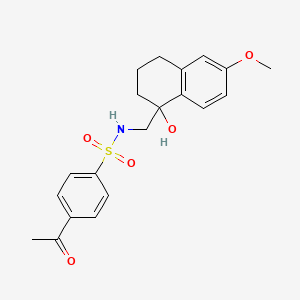
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one, also known as PPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPPO is a heterocyclic compound that consists of two pyridine rings and a piperidine ring.
Wirkmechanismus
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
This compound has also been shown to inhibit the activity of various receptors such as the adenosine A1 receptor and the dopamine D2 receptor. This inhibition can lead to a variety of pharmacological effects such as increased wakefulness, improved mood, and decreased anxiety.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory, increase wakefulness, and decrease anxiety. This compound has also been shown to exhibit anti-inflammatory and anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has several advantages for use in lab experiments. It is a potent inhibitor of various enzymes and receptors, making it a valuable tool for studying their functions. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments.
However, this compound also has some limitations. Its potency and selectivity for specific targets can vary depending on the experimental conditions, making it important to carefully optimize the experimental parameters. This compound can also exhibit off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has significant potential for further research and development. Some possible future directions include:
1. Synthesizing new derivatives of this compound with improved pharmacological properties.
2. Investigating the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Studying the mechanism of action of this compound in more detail to better understand its pharmacological effects.
4. Developing new materials and polymers based on the structure of this compound.
5. Investigating the potential use of this compound in the development of new drugs for the treatment of cancer and inflammation.
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand its pharmacological properties and potential uses.
Synthesemethoden
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one can be synthesized through a multi-step process that involves the reaction of 3-chloropyridazine with piperidine, followed by the reaction of the resulting compound with 3-hydroxypicolinic acid. The final product is obtained through a cyclization reaction. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
5-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against a variety of enzymes and receptors, making it a promising candidate for the development of new drugs. This compound has also been investigated for its potential use in the treatment of cancer, inflammation, and neurological disorders.
In drug discovery, this compound has been used as a lead compound for the development of new drugs. Its unique chemical structure and pharmacological properties make it an attractive starting point for the synthesis of new compounds with improved efficacy and safety profiles.
In material science, this compound has been studied for its potential applications in the development of new materials with unique properties. This compound has been used as a building block for the synthesis of new polymers and materials with improved mechanical and thermal properties.
Eigenschaften
IUPAC Name |
5-(3-pyridazin-3-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-13-6-5-11(9-16-13)15(21)19-8-2-3-12(10-19)22-14-4-1-7-17-18-14/h1,4-7,9,12H,2-3,8,10H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLZBFZLEVLJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2960459.png)
![1-[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2960461.png)


![3-(4-methoxybenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2960467.png)


![Spiro[2.5]octane-4,6-dione](/img/structure/B2960472.png)
![1-[(3-chlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2960474.png)




![N-[[2-[(Dimethylamino)methyl]phenyl]methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2960481.png)